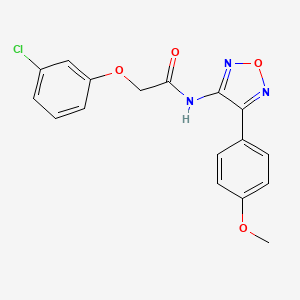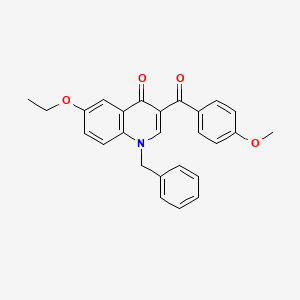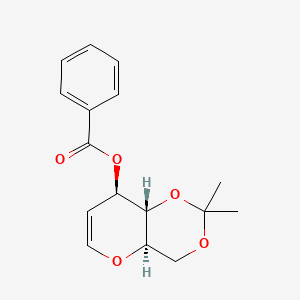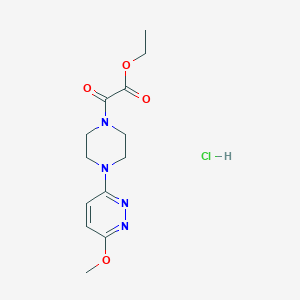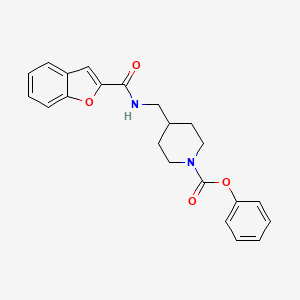
Phenyl 4-((benzofuran-2-carboxamido)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-((benzofuran-2-carboxamido)methyl)piperidine-1-carboxylate is a chemical compound utilized in diverse scientific research. Its versatility allows for applications in drug discovery, organic synthesis, and material science. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Wissenschaftliche Forschungsanwendungen
Orexin Receptor Antagonism for Insomnia Treatment
One notable application is in the study of orexin receptor antagonists for the treatment of insomnia. The disposition of a novel orexin 1 and 2 receptor antagonist, identified as SB-649868, which shares structural similarities with Phenyl 4-((benzofuran-2-carboxamido)methyl)piperidine-1-carboxylate, was determined through an open-label study in healthy male subjects. The study found that SB-649868 was extensively metabolized, with elimination occurring principally via feces, indicating the potential of benzofuran derivatives in developing insomnia treatments (Renzulli et al., 2011).
Acetylcholinesterase Inhibition
Research into the synthesis and structure-activity relationships of acetylcholinesterase inhibitors has led to the development of compounds incorporating the benzofuran moiety, demonstrating potent anti-acetylcholinesterase activity. Such studies highlight the application of benzofuran derivatives in addressing neurological disorders, including Alzheimer's disease and other dementias, by inhibiting acetylcholinesterase to increase acetylcholine levels (Sugimoto et al., 1992).
Sigma Receptor Ligands
The synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides has been reported, showcasing their selective affinity for sigma receptors. These novel benzofuran-2-carboxamide ligands, due to their high affinity at the sigma-1 receptor, present a promising avenue for the development of new therapeutic agents targeting the sigma receptor, which is implicated in several neurological and psychiatric disorders (Marriott et al., 2012).
CCR5 Antagonist for HIV-1 Treatment
The discovery of a piperidine-4-carboxamide CCR5 antagonist, TAK-220, with highly potent anti-HIV-1 activity, underscores the therapeutic potential of benzofuran derivatives in infectious disease treatment, particularly HIV. The introduction of a carbamoyl group into the benzylpiperidine moiety resulted in a compound with high metabolic stability and potent inhibition of HIV-1 replication, illustrating the role of benzofuran derivatives in the development of new antiretroviral therapies (Imamura et al., 2006).
Zukünftige Richtungen
Benzofuran and its derivatives have attracted considerable attention due to their biological activities and potential applications as drugs . This suggests that Phenyl 4-((benzofuran-2-carboxamido)methyl)piperidine-1-carboxylate, as a benzofuran derivative, may also have potential for future research in drug discovery and development .
Eigenschaften
IUPAC Name |
phenyl 4-[(1-benzofuran-2-carbonylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c25-21(20-14-17-6-4-5-9-19(17)28-20)23-15-16-10-12-24(13-11-16)22(26)27-18-7-2-1-3-8-18/h1-9,14,16H,10-13,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJILRJDPKBSKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C(=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((benzofuran-2-carboxamido)methyl)piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

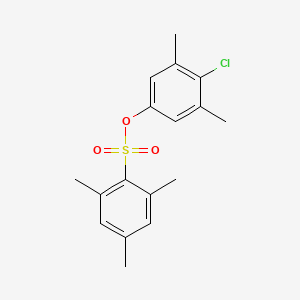
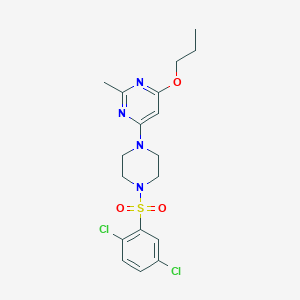
amino}-3-(naphthalen-1-yloxy)propan-2-ol](/img/structure/B2958925.png)
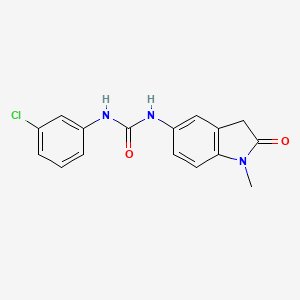
![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2958928.png)
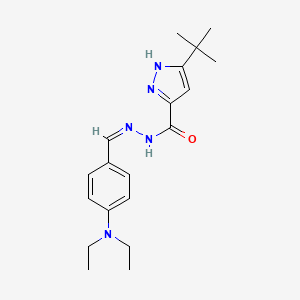
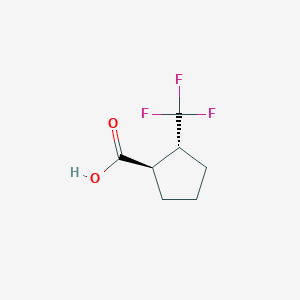
![2-{[4-(methoxymethyl)-6-oxo-2-(1-pyrrolidinyl)-1(6H)-pyrimidinyl]methyl}benzonitrile](/img/structure/B2958933.png)
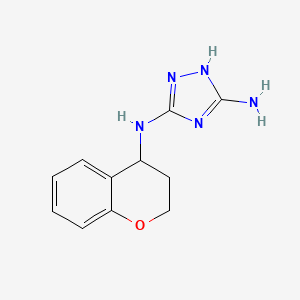
![4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2958935.png)
